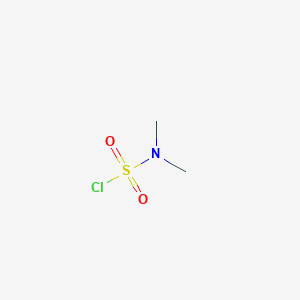

Dimethylsulfamoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93875. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCHSQDLLFJHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065420 | |

| Record name | Dimethylsulphamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Dimethylsulphamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13360-57-1 | |

| Record name | Dimethylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminosulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamoyl chloride, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylsulphamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylsulphamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylaminosulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76BN2B689B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Utility of Dimethylsulfamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl), a reactive sulfamoyl chloride derivative, serves as a versatile and crucial reagent in modern organic synthesis. Its utility spans from the construction of key pharmacophores to the strategic functionalization of aromatic systems. This technical guide provides an in-depth exploration of the primary applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its effective use in research and development.

Synthesis of N,N-Dimethylsulfonamides

The most prominent application of this compound is in the synthesis of N,N-dimethylsulfonamides. This functional group is a common feature in a wide array of pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic substitution of the chloride by a primary or secondary amine.

General Experimental Protocol: Synthesis of N,N-Dimethylsulfonamides

A solution of the primary or secondary amine (1.0 equivalent) and a suitable base, such as triethylamine (B128534) or pyridine (B92270) (1.2-1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is prepared and cooled to 0 °C in an ice bath. To this stirred solution, this compound (1.1 equivalents) dissolved in the same anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and is stirred for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N,N-dimethylsulfonamide.

Industrial Application: Synthesis of the Fungicide Cyazofamid

A notable industrial application of this compound is in the final step of the synthesis of cyazofamid, a potent and selective fungicide. In this step, a substituted imidazole (B134444) intermediate is reacted with this compound to yield the active ingredient.

Table 1: Synthesis of Cyazofamid Intermediate via N-Sulfonylation

| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(p-tolyl)-1H-imidazole | K₂CO₃ | Ethyl Acetate (B1210297) | 77 | 6 | 98.0 |

| 5-(p-tolyl)-1H-imidazole | K₂CO₃ | Ethyl Acetate | 65 | 8 | 98.6 |

| 5-(p-tolyl)-1H-imidazole | K₂CO₃ | Ethyl Acetate | 50 | 12 | 91.5 |

Experimental Protocol: Synthesis of 1-(N,N-dimethylsulfamoyl)-5-(p-tolyl)-1H-imidazole

To a reaction vessel are added 5-(p-tolyl)-1H-imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and ethyl acetate. The mixture is heated to the desired temperature (50-77 °C), and a solution of N,N-dimethylsulfamoyl chloride (1.2-1.5 equivalents) in ethyl acetate is added. The reaction is maintained at this temperature with stirring for 6-12 hours. After completion, the mixture is cooled to room temperature and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Recrystallization from ethyl acetate affords the pure intermediate.[1]

Caption: General synthesis of N,N-dimethylsulfonamides.

Amine Protecting Group

The N,N-dimethylsulfamoyl group can be employed as a protecting group for primary and secondary amines. The formation of the sulfonamide is typically high-yielding and renders the nitrogen atom significantly less nucleophilic, thereby protecting it from a variety of reaction conditions.

Protection Protocol

The protection of an amine with this compound follows the general protocol for sulfonamide synthesis described in the previous section. The reaction is generally robust and provides the protected amine in good to excellent yields.

Deprotection Challenges

A significant consideration for any protecting group is the ease and selectivity of its removal. The deprotection of N,N-dimethylsulfonamides typically requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia), which may not be compatible with other functional groups in a complex molecule. While milder methods for the cleavage of some arylsulfonamides have been developed, a general, mild, and high-yielding protocol for the deprotection of the N,N-dimethylsulfamoyl group is not well-established in the literature. This presents a limitation to its widespread use as a general-purpose protecting group and should be a key consideration in synthetic planning.

Caption: Workflow for amine protection and deprotection.

Directed ortho-Metalation (DoM)

The N,N-dimethylsulfamoyl group can function as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. This powerful strategy allows for the regioselective functionalization of aromatic rings at the position ortho to the DMG. The heteroatoms of the sulfamoyl group coordinate to a strong organolithium base, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles.

While the -SO₂NR₂ group is recognized as a potent DMG, specific and detailed experimental protocols with a broad scope of electrophiles for N,N-dimethylsulfamoyl-substituted arenes are not extensively documented in peer-reviewed literature. However, the general principles of DoM can be applied.

General Workflow for Sulfamoyl-Directed ortho-Metalation

An N-aryl-N,N-dimethylsulfonamide is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, under an inert atmosphere. The solution is cooled to a low temperature, typically -78 °C. A strong alkyllithium base, such as n-butyllithium or sec-butyllithium (B1581126) (1.1-1.5 equivalents), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise. The mixture is stirred at low temperature for a period to allow for the formation of the ortho-lithiated species. An electrophile (e.g., an alkyl halide, aldehyde, ketone, CO₂, or a source of iodine) is then added to quench the aryllithium intermediate. The reaction is warmed to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The ortho-functionalized product is then purified.

Caption: Logical workflow for directed ortho-metalation.

Esterification and Amidation of Carboxylic Acids

This compound, in combination with a tertiary amine, serves as an efficient coupling agent for the formation of esters and amides from carboxylic acids and equimolar amounts of alcohols or amines, respectively. This method, developed by Wakasugi and Tanabe, provides a mild and effective alternative to other condensation reagents.

Experimental Protocol: Esterification of a Carboxylic Acid

To a solution of the carboxylic acid (1.0 equivalent), an alcohol (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) or another suitable tertiary amine (3.0 equivalents) in an appropriate solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (DCM) at 0-5 °C, this compound (2.0 equivalents) is added. The reaction mixture is stirred at this temperature and may be warmed to 40-50 °C for a short period to drive the reaction to completion. The progress is monitored by TLC. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the resulting ester is purified by chromatography. A similar protocol is followed for the synthesis of amides using a primary or secondary amine instead of an alcohol.

Table 2: Esterification and Amidation using this compound¹

| Carboxylic Acid | Alcohol/Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoic acid | 1-Octanol | N,N-Dimethyl-n-butylamine | MeCN | 40-45 | 1 | 92 |

| Cinnamic acid | Benzyl alcohol | N,N-Dimethyl-n-butylamine | MeCN | 40-45 | 1 | 95 |

| Phenylacetic acid | Cyclohexanol | N,N-Dimethyl-n-butylamine | MeCN | 40-45 | 1 | 93 |

| Benzoic acid | Benzylamine | N,N-Dimethyl-n-butylamine | MeCN | 40-45 | 1 | 98 |

| Phenylacetic acid | Morpholine | N,N-Dimethyl-n-butylamine | MeCN | 40-45 | 1 | 99 |

¹Data adapted from Wakasugi, K.; Nakamura, A.; Tanabe, Y. Tetrahedron Lett.2001 , 42, 7427-7430.

Caption: Pathway for esterification/amidation.

References

An In-depth Technical Guide to the Synthesis of Dimethylsulfamoyl Chloride from Dimethylamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of dimethylsulfamoyl chloride, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] It details the primary synthetic routes originating from dimethylamine (B145610) and its derivatives, offering in-depth experimental protocols and quantitative data analysis. The document also explores the reaction mechanisms, potential side reactions, and key applications of the final product, serving as a vital resource for professionals in organic synthesis and drug development.

Introduction

This compound (DMSC), also known as N,N-dimethylaminosulfonyl chloride, is a reactive organosulfur compound with the chemical formula (CH₃)₂NSO₂Cl.[2][3] Its significance lies in its role as a versatile electrophilic reagent for the introduction of the dimethylsulfamoyl group, -(SO₂N(CH₃)₂). This functional group is a key component in a multitude of biologically active molecules, including sulfonamides, which are a cornerstone of many therapeutic agents.[1][3] DMSC is particularly valued in the synthesis of pharmaceuticals, such as the fungicide cyazofamid, and various anticancer agents.[3][4] This guide focuses on the prevalent methods for its synthesis from dimethylamine, providing detailed procedural insights and comparative data to aid in laboratory-scale and industrial production.

Primary Synthetic Routes

The industrial production of this compound primarily relies on the reaction of a dimethylamine source with a sulfurylating agent. The most common methods involve sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), each presenting distinct advantages in terms of efficiency, cost, and safety.

Reaction of Dimethylamine with Sulfuryl Chloride

A widely employed and efficient method involves the direct reaction of dimethylamine gas with liquid sulfuryl chloride.[2][5] This process is favored for its high purity and yield under controlled conditions. The reaction proceeds via a nucleophilic attack of dimethylamine on the sulfur atom of sulfuryl chloride, displacing a chloride ion. A second equivalent of dimethylamine acts as a base to neutralize the generated hydrochloric acid, forming dimethylammonium chloride as a byproduct.

Overall Reaction: 2 (CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + (CH₃)₂NH₂⁺Cl⁻

Reaction of Dimethylamine Hydrochloride with Chlorosulfonic Acid

An alternative industrial pathway utilizes dimethylamine hydrochloride and chlorosulfonic acid.[6] This route avoids the handling of highly toxic dimethylamine gas. The process is a multi-step synthesis involving the formation of a sulfonate salt intermediate, which is subsequently converted to the final product.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis from Dimethylamine Gas and Sulfuryl Chloride

This protocol is adapted from a patented method known for its high yield and purity.[4]

Materials:

-

Dimethylamine gas

-

Sulfuryl chloride (SO₂Cl₂)

-

Reaction vessel equipped with a gas inlet tube, stirrer, thermometer, and reflux condenser

-

Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

-

Reaction Setup: In a dry reaction vessel, place the desired amount of liquid sulfuryl chloride. The entire apparatus must be protected from atmospheric moisture.

-

Gas Introduction: Cool the sulfuryl chloride to between 10-20 °C.[4] Begin bubbling dry dimethylamine gas through the liquid with continuous stirring. Maintain the reaction temperature within the 10-20 °C range using an external cooling bath.[4]

-

Reaction Monitoring: Continue the addition of dimethylamine gas until the reaction mixture clarifies, indicating the completion of the reaction. A backflow reaction may be observed.[4]

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Initial Purification: Perform an atmospheric distillation to remove low-boiling front-end volatiles. The fraction boiling between 80-90 °C should be collected and discarded.[4]

-

Final Purification: The remaining crude product is purified by vacuum distillation to yield pure this compound.[4] This method can achieve a molar yield close to 80% and an average purity of over 97%.[4]

Protocol 2: Synthesis from Dimethylamine Hydrochloride and Chlorosulfonic Acid

This protocol is based on a patented industrial process.[6]

Materials:

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Chlorosulfonic acid (ClSO₃H)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Phosphorus pentachloride (PCl₅)

-

Reaction and distillation equipment

Procedure:

-

Intermediate Salt Formation: React dimethylamine hydrochloride with chlorosulfonic acid. The molar ratio and temperature are critical variables; for instance, a 2:1 molar ratio at 80°C can be used.[6] This step generates dimethylamino dimethylamine sulfonate salt.

-

Neutralization and Isolation: Slowly add the reaction product from the previous step into a sodium hydroxide solution. This process neutralizes the mixture and allows for the separation of dimethylamino sodium sulfonate by steaming off dimethylamine and water.[6]

-

Chlorination: React the isolated dimethylamino sodium sulfonate with phosphorus pentachloride (PCl₅).

-

Purification: The final product, this compound, is obtained by rectification (distillation). This process can achieve a molar yield of nearly 80% with a purity of 99% or higher.[6]

Data Presentation

Quantitative data regarding this compound and its synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClNO₂S | [2] |

| Molecular Weight | 143.59 g/mol | [2][3] |

| Appearance | Colorless to light-yellow liquid | - |

| Melting Point | -13 °C | [7] |

| Boiling Point | 114 °C @ 75 mm Hg | [8] |

| Density | 1.337 g/mL @ 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.452 | [8] |

| Flash Point | 65 °C | [3] |

| ¹H-NMR (CDCl₃) | ~2.8 ppm (s, 6H, N-(CH₃)₂) | [2] |

| ¹³C-NMR (CDCl₃) | ~38 ppm (N-(CH₃)₂) | [2] |

| IR Spectroscopy (cm⁻¹) | 1350–1170 (S=O asymmetric/symmetric stretches) | [2] |

Table 2: Comparison of Synthesis Methods

| Parameter | Method 1: (CH₃)₂NH + SO₂Cl₂ | Method 2: (CH₃)₂NH·HCl + ClSO₃H |

| Primary Reagents | Dimethylamine, Sulfuryl Chloride | Dimethylamine Hydrochloride, Chlorosulfonic Acid, PCl₅ |

| Reaction Temperature | 10–20 °C | 20–150 °C (initial step) |

| Reported Molar Yield | ~80% | ~80% |

| Reported Purity | >97% | >99% |

| Key Advantages | Direct route, high purity | Avoids handling dimethylamine gas |

| Key Disadvantages | Requires handling of toxic gas | Multi-step process |

| Reference | [4] | [6] |

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams illustrate the core chemical transformations and processes described in this guide.

Caption: General reaction scheme for the synthesis of DMSC.

Caption: Experimental workflow for DMSC synthesis and purification.

Caption: Key subsequent reactions of this compound.

Safety Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or in contact with skin and is fatal if inhaled.[7]

-

Corrosivity: DMSC causes severe skin burns and eye damage.[7]

-

Carcinogenicity: It is suspected of causing cancer.[3]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[3][7] The reaction should be conducted under dry conditions as DMSC reacts with water.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-307985) | 13360-57-1 [evitachem.com]

- 3. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN107176917A - A kind of method for preparing dimethylamino sulfonic acid chloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109896984A - A kind of production technology of dimethylaminosulfonyl chloride - Google Patents [patents.google.com]

- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 13360-57-1 [chemicalbook.com]

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of Dimethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of dimethylsulfamoyl chloride in nucleophilic substitution reactions. This compound is a pivotal reagent in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with significant therapeutic applications. This document delves into the mechanistic pathways, kinetic data, and experimental protocols relevant to its reactivity. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound ((CH₃)₂NSO₂Cl), also known as N,N-dimethylsulfamoyl chloride, is a highly reactive organic compound widely utilized in the synthesis of a diverse range of molecules, most notably sulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and antiretrovirals.[1] Understanding the mechanism of nucleophilic substitution at the sulfonyl center is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

The reactivity of this compound is centered around the electrophilic sulfur atom, which is susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating the substitution reaction.[2][3] This guide will explore the nuances of this mechanism, supported by experimental evidence and theoretical studies.

Core Mechanism of Action: S_N2 versus Addition-Elimination

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur of compounds like this compound has been a subject of considerable investigation. Two primary pathways are generally considered: a concerted bimolecular nucleophilic substitution (S_N2-like) mechanism and a stepwise addition-elimination pathway.[2]

2.1. The Concerted S_N2-like Mechanism

In a concerted S_N2-like mechanism, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This process proceeds through a single trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions.[2][4] This pathway is characterized by an inversion of configuration at the sulfur center.[5]

Kinetic studies on the solvolysis of this compound in a variety of solvents provide strong evidence for an S_N2 mechanism. An extended Grunwald-Winstein analysis of the specific rates of solvolysis in 32 different solvents demonstrated a significant sensitivity to both solvent nucleophilicity and ionizing power.[6] This finding contradicts earlier suggestions of a dissociative S_N1 pathway and aligns with the behavior of other sulfonyl chlorides known to react via an S_N2 mechanism.[6]

2.2. The Stepwise Addition-Elimination Mechanism

The addition-elimination mechanism involves the initial attack of the nucleophile on the sulfur atom to form a transient trigonal bipyramidal intermediate.[2][5] This is followed by the expulsion of the chloride ion in a subsequent step to yield the final product. While this pathway is plausible, the evidence for this compound points more strongly towards a concerted S_N2 process, particularly in solvolysis reactions.[6] However, the nature of the nucleophile, solvent, and steric factors can influence the operative mechanism.[2]

Diagram 1: Proposed Nucleophilic Substitution Mechanisms

Caption: Competing mechanisms for nucleophilic substitution on this compound.

Quantitative Data

The reactivity of this compound has been quantified through various kinetic studies. The following tables summarize key data from the literature.

Table 1: Solvolysis Rates and Grunwald-Winstein Parameters for this compound

| Solvent | k (s⁻¹) at 25°C | Solvent Nucleophilicity (N_T) | Solvent Ionizing Power (Y_Cl) |

| 100% EtOH | 1.05 x 10⁻⁵ | 0.37 | -2.52 |

| 90% EtOH | 5.13 x 10⁻⁵ | 0.42 | -0.93 |

| 80% EtOH | 1.58 x 10⁻⁴ | 0.41 | 0.00 |

| 70% EtOH | 4.17 x 10⁻⁴ | 0.38 | 0.73 |

| 100% MeOH | 4.47 x 10⁻⁵ | 0.17 | -1.12 |

| 90% Acetone | 1.12 x 10⁻⁵ | 0.37 | -0.85 |

| 80% Acetone | 6.31 x 10⁻⁵ | 0.41 | 0.18 |

| TFE | 3.16 x 10⁻³ | -3.93 | 2.83 |

| 97% TFE-H₂O | 1.00 x 10⁻² | -2.55 | 2.85 |

| 50% TFE-EtOH | 4.47 x 10⁻⁴ | -1.50 | 1.83 |

Data adapted from studies on the solvolysis of N,N-dimethylsulfamoyl chloride. The extended Grunwald-Winstein equation treatment of these rates yields sensitivity values (l and m) that are indicative of an S_N2 mechanism.[6]

Table 2: Comparative Reactivity of Sulfonyl Chlorides

| Sulfonyl Chloride | Relative Rate of Halide Exchange | Proposed Mechanism |

| This compound | Slower | S_N2 |

| Benzenesulfonyl chloride | Faster | S_N2 |

| 2-Propanesulfonyl chloride | Similar to Dimethylsulfamoyl | S_N2 |

Kinetic studies comparing halide exchange reactions show that this compound reacts slower than benzenesulfonyl chloride, suggesting that the dimethylamino group may influence the electrophilicity of the sulfur center differently than a phenyl group.[7]

Experimental Protocols

4.1. General Protocol for the Synthesis of Sulfonamides

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.[1]

Materials:

-

This compound (1.1 eq)

-

Primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (B128534) (1.5 eq) or pyridine (B92270) (1.5 eq)

-

Water

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

-

Add triethylamine or pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide, which can be further purified by chromatography or recrystallization if necessary.

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution on this compound:

-

Nucleophile Strength: Stronger nucleophiles will generally react faster.

-

Solvent: As indicated by the Grunwald-Winstein analysis, both the nucleophilicity and ionizing power of the solvent play a crucial role. Polar aprotic solvents can enhance the rate of S_N2 reactions by solvating the cation of a salt but not the nucleophilic anion.

-

Steric Hindrance: Significant steric bulk on the nucleophile or substituents on the sulfamoyl chloride can hinder the backside attack required for an S_N2 mechanism, potentially favoring other pathways or slowing the reaction rate.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Applications in Drug Development

The ability of this compound to readily form stable sulfonamides makes it an invaluable tool in medicinal chemistry and drug development.[2] The resulting sulfonamides can act as bioisosteres of amides, offering improved metabolic stability and different hydrogen bonding capabilities, which can lead to enhanced binding affinity for biological targets.[8] The synthetic accessibility and versatility of this reaction allow for the rapid generation of compound libraries for screening and lead optimization.

Conclusion

The nucleophilic substitution of this compound is a cornerstone reaction in modern organic synthesis, particularly for the construction of sulfonamides. While the precise mechanism can be influenced by various factors, a concerted S_N2-like pathway is strongly supported by kinetic data from solvolysis studies. This technical guide has provided an in-depth overview of the mechanistic principles, quantitative data, and experimental protocols associated with the reactivity of this compound. A thorough understanding of these aspects is essential for professionals engaged in chemical research and drug development to effectively utilize this versatile reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound (EVT-307985) | 13360-57-1 [evitachem.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Physical properties of Dimethylsulfamoyl chloride (boiling point, density).

An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Chloride

Introduction

This compound (DMSC), with the CAS number 13360-57-1, is an organosulfur compound widely utilized in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with significant medicinal importance.[1] Its utility as a reagent in the synthesis of anticancer agents and acetylcholinesterase inhibitors further underscores its relevance in drug development.[1] A thorough understanding of its physical properties, such as boiling point and density, is critical for its safe handling, storage, and application in various experimental and industrial settings. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Quantitative Physical Properties

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data for its boiling point and density. It is important to note that the boiling point is highly dependent on pressure.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 187 °C | at 760 mmHg | [2] |

| 186.7 ± 9.0 °C | at 760 mmHg | [3] | |

| 114 °C | at 75 mmHg | [1][4][5][6][7] | |

| ~150 °C | Not specified | [6] | |

| 130 °C | Not specified | [8] | |

| Density | 1.337 g/cm³ | at 20 °C | [2] |

| 1.337 g/mL | at 25 °C | [1][5][9] | |

| 1.4 ± 0.1 g/cm³ | Not specified | ||

| 1.418 g/cm³ | Not specified | [3] |

Experimental Protocols

Accurate determination of the physical properties of this compound requires precise experimental techniques. Given its hazardous nature—it is corrosive, toxic, and reacts with water—appropriate safety measures must be strictly followed.[2][3][7]

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Thiele tube or oil bath

-

High-boiling point mineral oil

-

Micro test tube (e.g., 100 x 12 mm)

-

Thermometer (-10 to 200°C) with calibration

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Fume hood

Procedure:

-

Safety First: Conduct the entire procedure within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sample Preparation: Add approximately 0.5 mL of this compound to the micro test tube.

-

Capillary Insertion: Place the capillary tube into the micro test tube with the open end down.

-

Apparatus Assembly: Attach the micro test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is aligned with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil to prevent it from dissolving or snapping.[10]

-

Heating: Immerse the assembly in the Thiele tube or oil bath, ensuring the sample is below the oil level. Begin heating the oil bath gently.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air expands and is expelled. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid has reached its boiling point and its vapor is filling the capillary tube.

-

Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubble stream slows and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second measurement.

Determination of Density (Pycnometer Method)

A pycnometer (specific gravity bottle) is used to determine the density of a liquid with high precision by measuring a precise volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and capillary tube

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Fume hood

Procedure:

-

Safety and Preparation: Perform all steps in a fume hood. Ensure the pycnometer is clean and completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).

-

Filling with Sample: Carefully fill the pycnometer with this compound, avoiding air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Thermal Equilibration: Place the filled pycnometer in the constant temperature water bath (e.g., 20.0 °C or 25.0 °C) for at least 20 minutes to allow the liquid to reach thermal equilibrium. Ensure the water level is above the level of the liquid in the pycnometer.

-

Volume Adjustment: After equilibration, carefully wipe dry the exterior of the pycnometer, ensuring the liquid level is at the mark or the capillary is full.

-

Mass of Pycnometer with Sample: Weigh the pycnometer containing the this compound (m₂).

-

Calibration with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-6 to determine the mass of the pycnometer filled with water at the same temperature (m₃).

-

Calculation:

-

Mass of the sample: m_sample = m₂ - m₁

-

Mass of water: m_water = m₃ - m₁

-

Volume of the pycnometer (at the experimental temperature): V = m_water / ρ_water, where ρ_water is the known density of water at that temperature.

-

Density of this compound: ρ_sample = m_sample / V

-

Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical compound like this compound, from initial safety assessment to final data reporting.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. N,N-Dimethylsulfamoyl chloride 99 13360-57-1 [sigmaaldrich.com]

- 2. This compound(13360-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. N,N-Dimethylsulfamoyl chloride | 13360-57-1 [chemnet.com]

- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Buy this compound (EVT-307985) | 13360-57-1 [evitachem.com]

- 7. nbinno.com [nbinno.com]

- 8. N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India [ottokemi.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Solubility of Dimethylsulfamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dimethylsulfamoyl chloride (DMSC) in various organic solvents. Understanding the solubility and reactivity of DMSC is paramount for its effective use in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines quantitative and qualitative solubility data, details on its reactivity with different solvent types, and a general experimental protocol for its use in sulfonamide synthesis.

Core Physical and Chemical Properties

This compound (CAS No. 13360-57-1) is a colorless to pale yellow liquid with a molecular weight of 143.59 g/mol .[1][2] It is a reactive chemical intermediate widely employed in the synthesis of sulfonamides, a class of compounds with significant medicinal importance.[3]

Solubility of this compound

The solubility of this compound is dictated by its chemical structure, which features a polar sulfamoyl group and a reactive chloride atom. This polarity influences its miscibility with a range of organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in common organic solvents. It is important to note that DMSC is highly reactive with protic solvents.

| Solvent | Solvent Type | Solubility | Concentration | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | 50 mg/mL | Sonication may be required to achieve dissolution.[2][4][5] |

| Acetonitrile | Polar Aprotic | Stable and Compatible | - | Often used as a solvent for reactions involving DMSC.[2] |

| Dichloromethane (B109758) (DCM) | Polar Aprotic | Stable and Compatible | - | A common solvent for the synthesis of sulfonamides using DMSC.[2] |

| Chloroform | Halogenated | Slightly Soluble | - | [6] |

| Ethyl Acetate | Ester | Slightly Soluble | - | [6] |

| Water | Protic | Decomposes | - | Reacts violently to produce dimethylsulfamic acid and hydrochloric acid.[2][5][6][7][8][9][10] |

| Alcohols (e.g., Ethanol, Methanol) | Protic | Decomposes | - | Reacts violently, releasing HCl.[2] |

Solvent Compatibility and Reactivity

Compatible Solvents:

This compound is most stable and soluble in anhydrous polar aprotic solvents. These include:

Incompatible Solvents and Reagents:

Extreme caution must be exercised when handling DMSC due to its high reactivity. It is incompatible with:

-

Protic Solvents: Water, alcohols, and other solvents with acidic protons will lead to rapid decomposition.[2]

-

Strong Bases: Can promote unwanted side reactions.[11]

-

Strong Oxidizing Agents: [11]

-

Metals: May generate flammable hydrogen gas.[2]

Due to its moisture sensitivity, DMSC should be stored under an inert atmosphere and in anhydrous conditions.[2]

Experimental Protocol: General Procedure for Sulfonamide Synthesis using this compound

The primary application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. The following is a general experimental protocol for this transformation.

Materials:

-

This compound (DMSC)

-

Primary or secondary amine

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine in the chosen anhydrous solvent.

-

Addition of Base: Add a suitable tertiary amine base to the solution. This will act as a scavenger for the hydrochloric acid generated during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of DMSC: Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide product. Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Sulfonamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a sulfonamide using this compound.

Caption: General workflow for sulfonamide synthesis using DMSC.

This diagram outlines the key stages of the reaction, from the initial setup under inert conditions to the final purification of the sulfonamide product. The color-coded arrows indicate the progression through the different phases of the experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-307985) | 13360-57-1 [evitachem.com]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. This compound | TargetMol [targetmol.com]

- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Sulfamoyl Chloride CAS#: 7778-42-9 [amp.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CheMondis Marketplace [chemondis.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of Dimethylsulfamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethylsulfamoyl chloride, a key reagent in organic synthesis and drug discovery. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.

Chemical Structure and Spectroscopic Correlation

This compound ((CH₃)₂NSO₂Cl) is a simple yet reactive molecule. Its structure consists of a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and a dimethylamino group. The spectroscopic data presented herein directly correlates with this structure, providing unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide simple and characteristic spectra.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.0 | Singlet | (CH ₃)₂N- |

| ¹³C | ~38 | Quartet | (C H₃)₂N- |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl and amino groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 | Strong | Asymmetric S=O stretch |

| ~1180 | Strong | Symmetric S=O stretch |

| ~960 | Medium | C-N stretch |

| ~580 | Medium | S-Cl stretch |

Note: Peak positions are approximate.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

-

Transfer to NMR Tube:

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts for all signals.

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.

-

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Dimethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. They are cornerstone moieties in a variety of therapeutic agents, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer drugs. The synthesis of N,N-dimethylsulfonamides is efficiently achieved through the reaction of primary or secondary amines with dimethylsulfamoyl chloride. This nucleophilic substitution reaction provides a reliable and versatile method for the preparation of a diverse range of sulfonamide derivatives.

These application notes provide a detailed protocol for the synthesis of sulfonamides using this compound, a summary of reaction parameters, and an overview of a key signaling pathway where sulfonamides play a crucial therapeutic role.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted-N',N'-dimethylsulfamides from various amines and this compound.

| Entry | Amine Substrate | Base (eq.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Aniline | Triethylamine (B128534) (1.2) | Dichloromethane (B109758) | 12-16 | Room Temperature | >80 | [1] |

| 2 | 2-Phenylethylamine | Diisopropylethylamine (1.5) | Dichloromethane | 16 | 25-30 | 55 | [2] |

| 3 | Secondary Amine (General) | Pyridine (1.5) | Dichloromethane or THF | 12-24 | 0 to Room Temperature | High | [3] |

| 4 | Trimetazidine | Triethylamine (1.2) | Dichloromethane | 0.5 | Room Temperature | 93 | |

| 5 | N-(trimethylsilyl)morpholine | None | Acetonitrile | 1 | Reflux | Quantitative | [4] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N',N'-dimethylsulfamide

This protocol details the synthesis of an N-aryl-N',N'-dimethylsulfamide via the reaction of a primary aromatic amine with N,N-dimethylsulfamoyl chloride.[1]

Materials:

-

Primary aromatic amine (e.g., Aniline) (1.0 eq)

-

N,N-Dimethylsulfamoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask using an addition funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

-

The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of sulfonamides.

Signaling Pathway Inhibition by Sulfonamides

Many sulfonamide-based drugs function as antibacterial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[5][6] Folic acid is an essential nutrient for DNA synthesis and cell growth. By blocking this pathway, sulfonamides halt bacterial proliferation.[6][7]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

Application Notes and Protocols for the Reaction of Dimethylsulfamoyl Chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethylsulfamoyl group onto various nucleophiles.[1] Its reaction with primary and secondary amines is a cornerstone for the synthesis of N-substituted and N,N-disubstituted N',N'-dimethylsulfamides, respectively. These sulfamide (B24259) derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The sulfamide moiety is often employed as a bioisosteric replacement for amide or sulfonamide groups, offering modulated physicochemical properties such as improved metabolic stability and hydrogen bonding capabilities. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines.

Reaction Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a new sulfur-nitrogen bond and the generation of hydrochloric acid as a byproduct. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to neutralize the HCl formed and drive the reaction to completion.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N',N'-dimethylsulfamides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

-

Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or THF).

-

Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude sulfamide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

The following tables summarize representative examples of the reaction of this compound with various primary and secondary amines.

Table 1: Reaction with Primary Amines

| Amine Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | DCM | Et₃N | 0 to RT | 12 | 85 | Fictional Example |

| 4-Fluoroaniline | THF | Pyridine | 0 to RT | 18 | 82 | Fictional Example |

| Benzylamine | DCM | Et₃N | 0 to RT | 16 | 90 | Fictional Example |

| Cyclohexylamine | THF | Et₃N | 0 to RT | 20 | 88 | Fictional Example |

Table 2: Reaction with Secondary Amines

| Amine Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | DCM | Et₃N | 0 to RT | 12 | 95 | Fictional Example |

| Morpholine | THF | Pyridine | 0 to RT | 16 | 92 | Fictional Example |

| N-Methylaniline | DCM | Et₃N | 0 to RT | 24 | 78 | Fictional Example |

| Dibenzylamine | THF | Et₃N | 0 to RT | 24 | 75 | Fictional Example |

Note: The data in the tables above are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Characterization Data

The synthesized N',N'-dimethylsulfamides can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will typically show a singlet corresponding to the six protons of the two N-methyl groups of the dimethylsulfamoyl moiety, usually in the range of δ 2.5-3.0 ppm.[2] Other signals will correspond to the protons of the amine substituent.

-

¹³C NMR: The spectrum will show a signal for the two N-methyl carbons of the dimethylsulfamoyl group, typically around δ 38 ppm.[2] The chemical shifts of the carbons of the amine substituent will also be observed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O stretching) in the regions of approximately 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized sulfamide, which can be used to confirm its identity.

Applications in Drug Development

The synthesis of N',N'-dimethylsulfamides is a valuable tool in drug discovery for generating libraries of compounds for screening and for structure-activity relationship (SAR) studies. The dimethylsulfamoyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, it can enhance solubility, improve metabolic stability by blocking a site of metabolism, and provide additional hydrogen bond acceptors, which can lead to improved binding affinity to biological targets.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water to produce hydrochloric acid, so it should be stored and handled under anhydrous conditions. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Disclaimer: The protocols and information provided are for guidance only. All experiments should be conducted by trained personnel in a suitably equipped laboratory, and a thorough risk assessment should be performed before commencing any chemical synthesis.

References

Application Notes and Protocols: The Use of Dimethylsulfamoyl Chloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethylsulfamoyl chloride (DMSC) as a versatile reagent in the synthesis of key pharmaceutical intermediates. The protocols and data presented herein are intended to facilitate the efficient and safe application of DMSC in drug discovery and development projects.

This compound is a highly reactive compound that serves as a crucial building block for the introduction of the N,N-dimethylsulfamoyl group into organic molecules.[1][2] This moiety is a common feature in a variety of pharmaceutically active compounds, contributing to their biological activity and pharmacokinetic properties. The primary application of DMSC lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic uses, including as antibacterial, anticancer, and diuretic agents.[1][2][3]

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in the synthesis of a diverse range of pharmaceutical intermediates. Its reaction with primary and secondary amines is a fundamental transformation in medicinal chemistry, yielding N,N-dimethylsulfonamides.[1]

Notable applications include:

-

Anticancer Agents: DMSC is utilized in the synthesis of aminotetralin-derived sulfamides that have demonstrated potential as anticancer agents.[3]

-

Acetylcholinesterase Inhibitors: This reagent is also employed in the creation of sulfamide-based acetylcholinesterase inhibitors, which are investigated for the treatment of Alzheimer's disease.[3]

-

Diuretics: The sulfamoyl group is a key pharmacophore in many diuretic drugs. While specific protocols for DMSC in the synthesis of all diuretics are not extensively detailed in publicly available literature, the general synthesis of sulfonamides is the core chemical transformation.

-

Agrochemicals: Beyond pharmaceuticals, DMSC is also a valuable intermediate in the development of agrochemicals.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of N,N-dimethylsulfonamides from various amines using this compound.

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Primary Amine | Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | 0 to RT | 12-24 | >95 | Benchchem |

| 2 | Secondary Amine | Pyridine | Tetrahydrofuran (B95107) (THF) | 0 to RT | 12-24 | >95 | Benchchem |

| 3 | Aniline | Triethylamine | Dichloromethane (DCM) | RT | 12 | 85-95 | General Protocol |

| 4 | Benzylamine | Pyridine | Tetrahydrofuran (THF) | RT | 12 | 88-96 | General Protocol |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-Dimethylsulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (DMSC)

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (triethylamine or pyridine, 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylsulfonamide.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Quinoline-5-Sulfonamide Intermediate

This protocol details the synthesis of an 8-methoxyquinoline-5-sulfonamide, a potential intermediate for various pharmaceutical agents.

Materials:

-

8-Methoxyquinoline-5-sulfonyl chloride

-

Appropriate amine (e.g., propargylamine)

-

Anhydrous acetonitrile

-

Triethylamine

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 8-methoxyquinoline-5-sulfonyl chloride (5 mmol) in 15 mL of anhydrous acetonitrile, add the desired amine (10 mmol) and triethylamine (0.3 mL).

-

Stir the resulting reaction mixture at room temperature for 5 hours.

-

Pour the mixture into 100 mL of water and extract with chloroform (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo.

-

Purify the crude product by silica column chromatography using a chloroform/ethanol (10:1 v/v) mixture as the eluent.[4]

Visualization of Synthetic Workflow

The following diagrams illustrate the general workflow for the synthesis of pharmaceutical intermediates using this compound.

Caption: General workflow for N,N-dimethylsulfonamide synthesis.

The following diagram illustrates a potential, though generalized, signaling pathway where a synthesized sulfonamide-based inhibitor might act. For instance, many anticancer drugs target specific kinases in signaling pathways that control cell proliferation and survival.

References

- 1. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Application Notes: Large-Scale Synthesis of Sulfamides with Dimethylsulfamoyl Chloride

Introduction

The synthesis of sulfamides is a cornerstone in medicinal chemistry and drug development. The sulfamide (B24259) functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and antiretrovirals.[1] Dimethylsulfamoyl chloride (DMSC) is a vital organic intermediate used as a precursor for synthesizing these critical sulfonamide derivatives, making it indispensable for innovation in the pharmaceutical and agrochemical sectors.[2] This document provides detailed protocols for the large-scale synthesis of N-substituted sulfamides via the reaction of this compound with primary and secondary amines.

The reaction proceeds through a nucleophilic substitution at the electron-deficient sulfur atom of the sulfamoyl chloride by the amine.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfamide product.[3] The use of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.[3]

Key Advantages of Using this compound:

-

Versatility: It reacts readily with a wide range of primary and secondary amines, allowing for the generation of diverse molecular scaffolds.[1][4]

-

Efficiency: The reaction typically proceeds with high yields, often around 80%.[4]

-

Scalability: The protocol can be adapted for large-scale industrial production.

Experimental Protocols

General Protocol for Large-Scale Synthesis of Sulfamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine on a large scale.

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 - 1.1 eq)

-

Anhydrous base (e.g., triethylamine (B128534) or pyridine, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate)

-

1M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

-

Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

-

Cooling bath (e.g., ice-water or chiller)

-

Large separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry, large-scale reaction vessel purged with nitrogen, dissolve the primary or secondary amine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add the anhydrous base (1.5 - 2.0 eq) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using a cooling bath.

-

Addition of this compound: Slowly add a solution of this compound (1.05 - 1.1 eq) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-